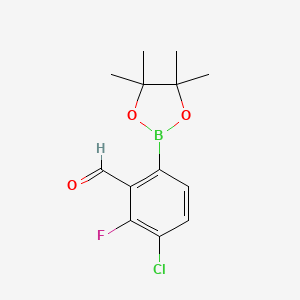

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

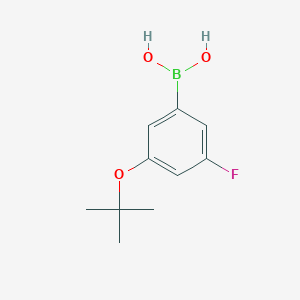

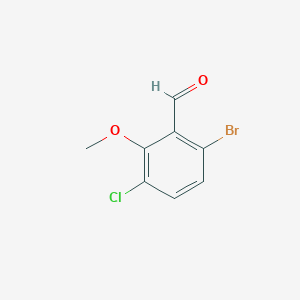

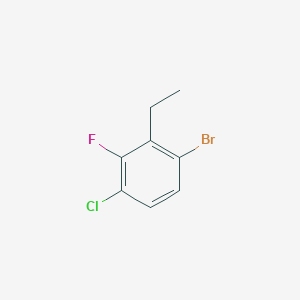

“4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1246632-88-1 . Its IUPAC name is 3-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . The molecular weight of this compound is 284.52 .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.52 . It should be stored at a temperature between 2-8°C .Wirkmechanismus

Target of Action

Boronic esters are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, boronic esters like this compound serve as the organoboron reagent. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic ester transfers its organyl group to the palladium, a process known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction forms carbon-carbon bonds, which are fundamental in organic synthesis. This reaction can be used to synthesize a wide range of organic compounds, affecting various biochemical pathways depending on the specific compounds being synthesized .

Pharmacokinetics

Boronic esters are generally considered to be stable and environmentally benign . They are readily prepared and can be used under mild and functional group tolerant reaction conditions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .

Vorteile Und Einschränkungen Für Laborexperimente

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it is relatively non-toxic and has a low environmental impact. However, this compound is also limited in its use in laboratory experiments. It is not soluble in water, which can limit its use in aqueous solutions. Additionally, it is not very stable at high temperatures, which can limit its use in certain types of experiments.

Zukünftige Richtungen

There are a number of potential future directions for 4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic uses. Additionally, further research into the synthesis and stability of this compound could help to improve its use in laboratory experiments. Finally, further research into the potential environmental impacts of this compound could help to ensure its safe and responsible use.

Synthesemethoden

The synthesis of 4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester is a two-step process. First, 4-chloro-3-fluoro-2-formylphenylboronic acid is synthesized from 4-chloro-3-fluoro-2-formylphenol and boron trifluoride. This is followed by the reaction of 4-chloro-3-fluoro-2-formylphenylboronic acid with pinacol to form this compound. The reaction is conducted in an inert atmosphere, such as nitrogen, and the reaction is usually carried out at a temperature of 80-90°C. The reaction is usually complete within an hour.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester has been used in various scientific research applications, including the synthesis of pharmaceuticals, biochemicals, and other compounds. It has also been used in biochemical and physiological studies. For example, this compound has been used to study the role of boronic acid-pinacol esters in the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been used to study the role of boronic acid-pinacol esters in the inhibition of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

Biochemische Analyse

Biochemical Properties

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and drug design. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific proteins and enzymes, this compound can modulate cellular functions, leading to changes in cell behavior and physiology. For instance, it may affect the activity of kinases and phosphatases, thereby altering signal transduction pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. The boronic acid group forms covalent bonds with serine or threonine residues in enzyme active sites, leading to enzyme inhibition. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that it can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect target enzymes and pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to significant changes in biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects .

Eigenschaften

IUPAC Name |

3-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIQLWVBIJRKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)

![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)

![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)